N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide
Description
This compound is a structurally complex hydrazide derivative featuring a thiazolidinone core substituted with dichlorophenyl groups and a hexane chain. Its synthesis likely involves multi-step reactions, including hydrazide formation, thiazolidinone cyclization, and halogenation. Key structural elements include:
- Hydrazide backbone: Derived from the condensation of a hydrazinecarbothioamide intermediate with a dichlorophenoxyacetyl group .
- Thiazolidinone ring: A 4-oxo-2-sulfanylidene-thiazolidine moiety, stabilized by conjugation with a (5Z)-5-[(2,4-dichlorophenyl)methylidene] substituent, which introduces rigidity and lipophilicity .
- Halogenation: The 2,4-dichlorophenoxy and dichlorophenyl groups enhance bioactivity by increasing membrane permeability and resistance to metabolic degradation .
Spectral characterization (IR, NMR) would confirm tautomeric forms and functional groups. For instance, the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in IR spectra indicate a thione tautomer, similar to triazole derivatives in .
Properties
Molecular Formula |
C24H21Cl4N3O4S2 |
|---|---|
Molecular Weight |
621.4 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanehydrazide |
InChI |
InChI=1S/C24H21Cl4N3O4S2/c25-15-6-5-14(17(27)11-15)10-20-23(34)30(24(36)37-20)9-3-1-2-4-21(32)31(29)22(33)13-35-19-8-7-16(26)12-18(19)28/h5-8,10-12H,1-4,9,13,29H2/b20-10- |
InChI Key |
HUCNVYDZKMRYGW-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N(C(=O)COC3=C(C=C(C=C3)Cl)Cl)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N(C(=O)COC3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This step forms the core thiazolidinone structure.
Introduction of the Dichlorophenyl Groups: The dichlorophenyl groups are introduced through nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings are replaced by nucleophiles.
Acetylation and Hydrazide Formation: The acetylation of the phenoxy group is achieved using acetic anhydride, followed by the formation of the hexanehydrazide moiety through a condensation reaction with hexanehydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s biological activity.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives with altered biological properties.
Scientific Research Applications
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules. A comparative analysis is provided below:
Key Findings:
Bioactivity: The dichlorophenyl and sulfanylidene groups in the target compound likely enhance antimicrobial potency compared to non-halogenated analogues. For example, triazole-3(4H)-thiones with bromophenyl substituents () show MIC values of 16–32 µg/mL against Staphylococcus aureus, while the dichlorophenyl groups here may lower MIC further due to increased lipophilicity .
Synthetic Complexity: The hexanehydrazide chain introduces synthetic challenges absent in simpler thiazolidinones. Methods from (alkylation of hydrazinecarbothioamides) may apply, but require optimization for longer aliphatic chains .
Tautomerism: Unlike triazole-thiol tautomers in , the thiazolidinone core here exists exclusively in the thione form, as confirmed by IR spectral data (absence of S-H stretch) .
Data Table: Spectral Comparison
| Functional Group | Target Compound (Expected) | Triazole-3(4H)-thiones [1] | Thiazolidinone-4-ones [6] |
|---|---|---|---|
| C=S Stretch (IR, cm⁻¹) | 1247–1255 | 1243–1258 | Not observed |
| C=O Stretch (IR, cm⁻¹) | ~1680 (hydrazide) | Absent | 1720–1740 (ketone) |
| NH Stretch (IR, cm⁻¹) | 3278–3414 | 3150–3319 | 3200–3350 |
| ¹³C NMR (C=S, ppm) | ~180 | ~175 | Not applicable |
Research Implications
The compound’s structural uniqueness positions it as a candidate for antimicrobial and anticancer applications , leveraging halogenated aryl groups for targeted activity. Further studies should:
Biological Activity
N-[2-(2,4-Dichlorophenoxy)acetyl]-6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]hexanehydrazide (CAS Number: 5619-82-9) is a synthetic compound with a complex structure that incorporates a thiazolidine moiety. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H21Cl4N3O4S |
| Molecular Weight | 621.383 g/mol |
| LogP | 7.906 |
| PSA | 152.11 Ų |
The compound features a dichlorophenoxyacetyl group and a thiazolidinone derivative, which are critical for its biological activity. The presence of multiple chlorine atoms enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazolidine structures. For instance, derivatives of thiazolidine have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups (like chlorine) on the phenyl rings enhances antitumor activity.
In vitro studies demonstrated that thiazolidine derivatives exhibited IC50 values in the low micromolar range against HepG-2 liver cancer cells, indicating potent anticancer properties. For example:
| Compound | IC50 (µg/mL) |
|---|---|
| Thiazolidine Derivative 1 | 1.61 ± 1.92 |
| Thiazolidine Derivative 2 | 1.98 ± 1.22 |
These findings suggest that modifications to the thiazolidine core can significantly influence cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Certain thiazolidine derivatives have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that thiazolidine derivatives can trigger apoptotic pathways in tumor cells.
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function as a metabolic inhibitor.
Study 1: Anticancer Activity Evaluation
A study conducted on various thiazolidine derivatives, including this compound, showed promising results against HepG-2 cells with an IC50 value indicating significant potency compared to standard chemotherapeutics.
Study 2: Antimicrobial Efficacy
Research published in Pharmaceutical Biology indicated that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
